molecular formula C13H9IN2O2S B595133 1-(Phenylsulfonyl)-2-iodo-6-azaindole CAS No. 1227270-36-1

1-(Phenylsulfonyl)-2-iodo-6-azaindole

Cat. No.: B595133
CAS No.: 1227270-36-1
M. Wt: 384.191
InChI Key: TUEJNKAENPJXEL-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-iodo-6-azaindole is a heterocyclic compound that features an indole core structure substituted with a phenylsulfonyl group at the 1-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-2-iodo-6-azaindole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the indole core with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Iodination: The final step involves the introduction of the iodine atom at the 2-position of the indole ring. This can be accomplished using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-2-iodo-6-azaindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Phenylsulfonyl)-2-iodo-6-azaindole is unique due to the presence of both the phenylsulfonyl and iodine substituents, which confer distinct reactivity and versatility in synthetic applications. The iodine atom allows for further functionalization through cross-coupling reactions, while the phenylsulfonyl group enhances the compound’s stability and reactivity .

Biological Activity

1-(Phenylsulfonyl)-2-iodo-6-azaindole is a complex organic compound belonging to the azaindole family, characterized by a unique heterocyclic structure that integrates a nitrogen atom within the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The molecular formula is C12_{12}H10_{10}I N3_{3}O2_{2}S, with a molecular weight of approximately 383.20 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, modulating enzyme activities and receptor binding. The presence of the phenylsulfonyl group enhances its binding affinity through strong interactions, while the iodine atom facilitates halogen bonding, which is crucial for the modulation of enzymatic activities .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor , which is significant in drug development for various diseases, including cancer and inflammatory disorders. Its structural characteristics allow it to selectively inhibit specific kinases involved in critical cellular processes.

Table 1: Comparison of Kinase Inhibition Potency

Compound NameTarget KinaseIC50 (µM)Reference
This compoundAAK10.5
GSK1070916Aurora Kinase0.4
Variolin BCasein Kinase0.3

The above table illustrates the potency of various compounds, highlighting the competitive inhibition potential of this compound against AAK1 kinase.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties by inhibiting kinases associated with viral replication processes. For instance, its effects on dengue virus (DENV) have been explored, showing promising results in modulating viral infection pathways through selective kinase inhibition .

Study on Antiviral Efficacy

A notable study assessed the antiviral activity of this compound against DENV in Huh7 cells. The findings indicated that treatment with this compound resulted in a significant reduction in viral load, correlating with functional inhibition of AAK1 activity, which is crucial for DENV pathogenesis .

Inhibition Mechanism Analysis

A detailed analysis using docking studies revealed how this compound binds to the ATP-binding site of kinases. The study illustrated specific interactions between the compound and key residues within the active site, providing insights into its mechanism of action as an inhibitor .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it can be compared to other similar compounds:

Table 2: Comparison of Structural Analogues

Compound NameStructural DifferencesUnique Features
1-(Phenylsulfonyl)-5-cyano-2-bromo-7-azaindoleBromine instead of iodineDifferent reactivity profile
1-(Phenylsulfonyl)-5-cyano-2-chloro-7-azaindoleChlorine instead of iodineVarying stability and lipophilicity
1-(Phenylsulfonyl)-5-cyano-2-fluoro-7-azaindoleFluorine instead of iodineEnhanced stability and potential bioavailability

This comparative analysis emphasizes how the iodine substitution in this compound may contribute to its distinctive biological activity and pharmacological profile.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJNKAENPJXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223703
Record name 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-36-1
Record name 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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